2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Overview
Description
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a diethylcarbamothioyl group and a pentamethyl-dihydroquinolinyl group
Preparation Methods
The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the diethylcarbamothioyl group, followed by the introduction of the pentamethyl-dihydroquinolinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:
- 1-[(DIETHYLCARBAMOTHIOYL)DISULFANYL]-2-HYDROXYETHANE
- 2,2,4,6,7-PENTAMETHYL-2,3-DIHYDROBENZOFURAN-5-SULFONYL CHLORIDE These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
IUPAC Name |
[2-oxo-2-(2,2,4,6,7-pentamethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS2/c1-8-22(9-2)20(25)26-13-19(24)23-18-11-15(4)14(3)10-17(18)16(5)12-21(23,6)7/h10-12H,8-9,13H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCCAENYQFLOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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